![molecular formula C9H16N2O B2851566 1-(2,7-Diazaspiro[3.5]nonan-2-yl)ethanone CAS No. 1474026-47-5](/img/structure/B2851566.png)
1-(2,7-Diazaspiro[3.5]nonan-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(2,7-Diazaspiro[3.5]nonan-2-yl)ethanone” is a chemical compound with the CAS Number: 1474026-47-5 . Its molecular weight is 168.24 . The IUPAC name for this compound is 1-(2,7-diazaspiro[3.5]nonan-2-yl)ethanone .
Molecular Structure Analysis
The InChI code for “1-(2,7-Diazaspiro[3.5]nonan-2-yl)ethanone” is 1S/C9H16N2O/c1-8(12)11-6-9(7-11)2-4-10-5-3-9/h10H,2-7H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a refrigerator .Applications De Recherche Scientifique
Covalent Inhibitor of KRAS G12C
The compound has been identified as a potent covalent inhibitor against KRAS G12C . KRAS protein plays a key role in cellular proliferation and differentiation, and its mutation is a known driver of oncogenic alternation in human cancer . The compound binds to the mutated cysteine residue (G12C) of the KRAS protein, making it effective for the treatment of solid tumors .
Structural Optimization
The compound has been used in the structural optimization of an acryloyl amine moiety to improve in vitro inhibitory activity . This optimization led to the successful identification of a potent compound with high metabolic stabilities in human and mouse liver microsomes .
X-ray Complex Structural Analysis
From an X-ray complex structural analysis, the compound binds in the switch-II pocket of KRAS G12C . This binding site is crucial for the compound’s inhibitory activity against the KRAS protein .
Anti-tumor Activity
The compound has demonstrated anti-tumor activity. Specifically, it showed a dose-dependent antitumor effect on subcutaneous administration in an NCI-H1373 xenograft mouse model .
Metabolic Stability
The compound has high metabolic stabilities in human and mouse liver microsomes . This property is important for the compound’s effectiveness as a drug, as it ensures that the compound remains active in the body for a sufficient amount of time .
Potential for Further Optimization
The compound serves as a lead compound for further optimization. For instance, further optimization of the lead compound led to the successful identification of a potent compound with high metabolic stabilities .
Mécanisme D'action
Target of Action
The primary target of 1-(2,7-Diazaspiro[3.5]nonan-2-yl)ethanone is the KRAS G12C protein . The KRAS protein plays a key role in cellular proliferation and differentiation . Mutations in the KRAS gene are known drivers of oncogenic alteration in human cancer .
Mode of Action
1-(2,7-Diazaspiro[3.5]nonan-2-yl)ethanone acts as a covalent inhibitor against KRAS G12C . From an X-ray complex structural analysis, the compound binds in the switch-II pocket of KRAS G12C . This binding inhibits the activity of the KRAS G12C protein, thereby disrupting its role in cellular proliferation and differentiation .
Biochemical Pathways
The inhibition of KRAS G12C by 1-(2,7-Diazaspiro[3.5]nonan-2-yl)ethanone affects the RAS signaling pathway . This pathway is crucial for cellular proliferation and differentiation . By inhibiting KRAS G12C, the compound disrupts this pathway, potentially leading to the suppression of tumor growth .
Pharmacokinetics
The compound has been found to have high metabolic stability in human and mouse liver microsomes . This suggests that it may have good bioavailability and a favorable pharmacokinetic profile.
Result of Action
The compound has demonstrated anti-tumor activity . Specifically, it showed a dose-dependent antitumor effect on subcutaneous administration in an NCI-H1373 xenograft mouse model . This suggests that the compound’s action on KRAS G12C can lead to a reduction in tumor growth .
Safety and Hazards
Propriétés
IUPAC Name |
1-(2,7-diazaspiro[3.5]nonan-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-8(12)11-6-9(7-11)2-4-10-5-3-9/h10H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IATHMVVWXYJRSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2(C1)CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{2,7-Diazaspiro[3.5]nonan-2-yl}ethan-1-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.